molecular formula C5H3ClN2O2 B1286092 6-Chloropyrimidine-4-carboxylic acid CAS No. 37131-91-2

6-Chloropyrimidine-4-carboxylic acid

Cat. No. B1286092
CAS RN: 37131-91-2
M. Wt: 158.54 g/mol
InChI Key: RWSPRTBXAXZIOS-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.54 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, has been a subject of research . The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation .


Molecular Structure Analysis

The molecular structure of 6-Chloropyrimidine-4-carboxylic acid consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

6-Chloropyrimidine-4-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 343.7±22.0 °C at 760 mmHg, and a flash point of 161.7±22.3 °C .

Scientific Research Applications

Organic Synthesis

6-Chloropyrimidine-4-carboxylic acid: is a valuable building block in organic synthesis. Its reactive sites make it a versatile intermediate for constructing more complex molecules. It can undergo various reactions such as substitution, elimination, and coupling to yield a wide range of synthetic targets. This compound is particularly useful in synthesizing small molecules that can serve as pharmaceuticals or agrochemicals .

Nanotechnology

In nanotechnology, 6-Chloropyrimidine-4-carboxylic acid can be used to modify the surface of nanoparticles. The carboxylic acid group allows for the attachment of the compound to metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This modification can improve the dispersion and incorporation of these nanoparticles into polymer nanomaterials, enhancing their properties and functionality .

Polymer Chemistry

The carboxylic acid moiety of 6-Chloropyrimidine-4-carboxylic acid is instrumental in polymer chemistry. It can act as a monomer or an additive in the production of synthetic or natural polymers. Its inclusion in polymer chains can introduce specific functionalities, such as improved adhesion, increased thermal stability, or enhanced biodegradability .

Pharmaceutical Development

Pyrimidine derivatives, including those derived from 6-Chloropyrimidine-4-carboxylic acid , are known for their wide range of pharmacological effects. They have been studied for their anti-inflammatory properties, where they show potential in inhibiting key inflammatory mediators. This makes them candidates for the development of new anti-inflammatory drugs .

Antimicrobial Agents

Carboxylic acids and their derivatives are explored for their antimicrobial properties. 6-Chloropyrimidine-4-carboxylic acid could be used to synthesize new compounds that act as food preservatives or antimicrobial agents in personal care products. Their ability to inhibit microbial growth makes them valuable in various industries .

Analytical Chemistry

6-Chloropyrimidine-4-carboxylic acid: can be employed in analytical chemistry for the detection of various substances. Its chemical structure allows it to react with specific analytes, making it useful in developing assays or test kits for detecting the presence of certain chemicals in medicines, cosmetics, or food additives .

Safety and Hazards

The safety information for 6-Chloropyrimidine-4-carboxylic acid includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .

Future Directions

Pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, have been the focus of research due to their wide range of pharmacological effects . Future research directions could include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in the upgrading of bio-based feedstocks .

properties

IUPAC Name

6-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPRTBXAXZIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586250
Record name 6-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidine-4-carboxylic acid

CAS RN

37131-91-2
Record name 6-Chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37131-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxypyrimidine-4-carboxylic acid (6.0 g, 42.8 mmol) in EtOAc (90 mL) was added (COCl)2 (12 mL) dropwise, followed by a few drops of DMF. The mixture was stirred at 75° C. for 3 h, and then at 25° C. for 16 h. The solvent was evaporated to give the crude 6-chloropyrimidine-4-carboxylic acid (6.3 g, yield: 92.9%). 1H NMR (400 MHz, DMSO-d6) δ 8.31 (s, 1H), 6.88 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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